N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15664752
InChI: InChI=1S/C17H15ClN4O2/c1-10-3-8-16(24-10)14-9-15(21-20-14)17(23)22-19-11(2)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-11+
SMILES:
Molecular Formula: C17H15ClN4O2
Molecular Weight: 342.8 g/mol

N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC15664752

Molecular Formula: C17H15ClN4O2

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C17H15ClN4O2
Molecular Weight 342.8 g/mol
IUPAC Name N-[(E)-1-(4-chlorophenyl)ethylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C17H15ClN4O2/c1-10-3-8-16(24-10)14-9-15(21-20-14)17(23)22-19-11(2)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-11+
Standard InChI Key VOOLEVVTPBEHGJ-YBFXNURJSA-N
Isomeric SMILES CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Cl
Canonical SMILES CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) linked to a 5-methylfuran-2-yl group at the 3-position and a hydrazone group at the 5-position. The hydrazone moiety incorporates a 4-chlorophenyl substituent, enhancing electronic delocalization and steric bulk. The E-configuration of the hydrazone double bond is critical for maintaining planar geometry, facilitating π-π stacking interactions in crystalline states .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-[(E)-1-(4-chlorophenyl)ethylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide
Molecular FormulaC17H15ClN4O2\text{C}_{17}\text{H}_{15}\text{ClN}_{4}\text{O}_{2}
Molecular Weight342.8 g/mol
InChIInChI=1S/C17H15ClN4O2/c1-10-3-8-16(24-10)14-9-15(21-20-14)17(23)22-19-11(2)12-4-6-13(18)7-5-12/h3
Crystallographic SystemMonoclinic (related compounds)

Synthesis and Purification

Synthetic Routes

The synthesis typically involves a three-step process:

  • Formation of the Pyrazole Core: Reaction of 1,3-diaminoguanidine with β-keto esters or aldehydes under acidic conditions.

  • Hydrazone Formation: Condensation of the pyrazole-5-carbohydrazide intermediate with 4-chloroacetophenone in ethanol under reflux.

  • Functionalization: Introduction of the 5-methylfuran-2-yl group via nucleophilic aromatic substitution or cross-coupling reactions.

Reaction monitoring employs Thin-Layer Chromatography (TLC), with purification via recrystallization from ethanol or acetonitrile. Yields range from 60–75%, depending on the steric hindrance of substituents.

Crystallographic Insights

While direct crystallographic data for this compound is unavailable, related hydrazones exhibit monoclinic systems (space group P2₁/c) with unit cell parameters a = 13.052 Å, b = 10.091 Å, c = 14.454 Å, and β = 114.45° . These studies highlight intramolecular hydrogen bonds between the hydrazide NH and furan oxygen, stabilizing the planar conformation .

Hazard CategoryClassificationPrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves; wash skin post-contact
Eye IrritationCategory 2AUse safety goggles; rinse eyes for 15 minutes
Respiratory IrritationCategory 3Use fume hoods; avoid dust inhalation

Handling requires PPE (gloves, goggles) and adherence to protocols for respiratory protection . Storage recommendations include airtight containers in ventilated, dry areas at 2–8°C .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d6, 300 MHz):

  • δ 8.45 (s, 1H, NH),

  • δ 7.85–7.40 (m, 4H, Ar-H),

  • δ 6.75 (d, J = 3.2 Hz, 1H, furan-H),

  • δ 2.35 (s, 3H, CH3).
    The hydrazone proton appears as a singlet at δ 8.45, while aromatic protons from the 4-chlorophenyl group resonate as a multiplet between δ 7.85–7.40 .

Infrared (IR) Spectroscopy

Key absorptions include:

  • ν(N-H)\nu(\text{N-H}): 3250 cm⁻¹ (hydrazide NH stretch),

  • ν(C=O)\nu(\text{C=O}): 1680 cm⁻¹ (amide carbonyl),

  • ν(C-Cl)\nu(\text{C-Cl}): 750 cm⁻¹.

Research Challenges and Future Directions

Despite its promise, gaps persist in:

  • In vivo toxicology: No data on acute oral toxicity (LD50) or chronic exposure effects.

  • Structure-Activity Relationships (SAR): Impact of substituents on the furan and pyrazole rings remains unexplored.

  • Scalable Synthesis: Current methods lack atom economy; microwave-assisted or flow chemistry approaches could improve yields.

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